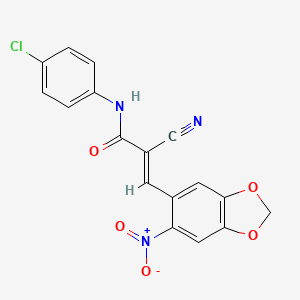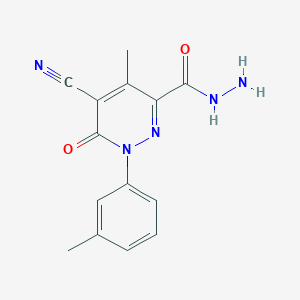
N-(3-methoxypropyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Overview
Description
N-(3-methoxypropyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(3-methoxypropyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methoxypropyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments is its high potency and selectivity. The compound can be used at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(3-methoxypropyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One area of interest is the development of novel derivatives of this compound with improved solubility and potency. Another area of research is the identification of the exact molecular targets of this compound and the signaling pathways involved in its mechanism of action. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
In conclusion, this compound is a promising chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its high potency and selectivity make it a cost-effective option for researchers, and its biochemical and physiological effects make it an attractive candidate for further study. Future research should focus on developing novel derivatives, identifying molecular targets, and evaluating safety and efficacy in clinical trials.
Scientific Research Applications
N-(3-methoxypropyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
N-(3-methoxypropyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-12(13(18)16-7-4-8-19-2)20-14(17-10)11-5-3-6-15-9-11/h3,5-6,9H,4,7-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTYJCJAEVVUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B4706342.png)
![N-(4-chloro-2-nitrophenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4706350.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B4706354.png)
![1-butyl-N-{4-[(isopropylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4706357.png)
![methyl 5-ethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4706362.png)
![2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4706377.png)
![2-(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B4706383.png)
![2-(3-furylmethylene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4706389.png)
![4-(2,5-dimethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4706397.png)
![1-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]propan-2-ol hydrochloride](/img/structure/B4706429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4706437.png)
